Steroid Sulfatase Inhibition – Class‑Level Inference from Sulfamate Benzothiophenes
No direct steroid sulfatase (STS) inhibition data are published for methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate. However, sulfamate‑bearing benzothiophene derivatives consistently exhibit potent STS inhibition, with IC₅₀ values in the low nanomolar range (e.g., 0.62 nM in MCF‑7 cells for the related sulfamate benzothiophene CHEMBL2011414) [1]. The target compound’s sulfamoyl (rather than sulfamate) architecture suggests it may operate through a distinct inhibition mechanism, potentially offering a differentiated selectivity profile. Procurement priority may be warranted for laboratories specifically exploring non‑sulfamate STS modulators.
| Evidence Dimension | Steroid sulfatase (STS) inhibition potency |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | CHEMBL2011414 (sulfamate benzothiophene) IC₅₀ = 0.62 nM in MCF-7 cells [1] |
| Quantified Difference | Not calculable |
| Conditions | MCF-7 human breast cancer cell lysate; [³H]E1S substrate; 20 h incubation |
Why This Matters
For programs targeting hormone‑dependent cancers, a non‑sulfamate STS ligand could circumvent intellectual property covering sulfamate‑based inhibitors and offer novel selectivity.
- [1] BindingDB entry for CHEMBL2011414 (BDBM50380214): IC₅₀ 0.62 nM for steroid sulfatase in MCF‑7 cells. Accessed via BindingDB.org. View Source
